5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

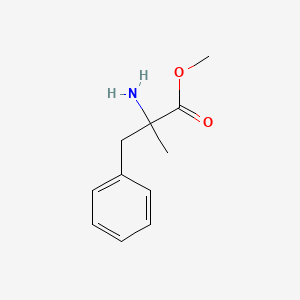

5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid . It has a molecular weight of 221.14 . The compound is also known as 5-methoxy-6-(trifluoromethyl)nicotinic acid .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H6F3NO3/c1-15-5-2-4 (7 (13)14)3-12-6 (5)8 (9,10)11/h2-3H,1H3, (H,13,14) . This code provides a textual representation of the molecule’s structure. It is stored at room temperature . More specific physical and chemical properties are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Influence on Biological Systems

Studies on related structures to 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid, such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, have shown their importance in understanding the interaction with metals. These interactions are crucial in assessing the influence of metals on the electronic systems of biologically important molecules, which can predict properties like reactivity and complex compound stability, relevant to enzymes and cellular receptors (Lewandowski et al., 2005).

Pharmaceutical Impurity Synthesis

The compound's related structures are integral in synthesizing pharmaceutical impurities, notably in drugs like omeprazole. These impurities, synthesized through novel processes involving similar compounds, help in the development of proton pump inhibitors and provide insights into the optimization of drug synthesis (Saini et al., 2019).

Corrosion Inhibition

Derivatives containing similar structural features, such as quinoline derivatives, are extensively utilized as anticorrosive materials. Their efficacy is due to their ability to form highly stable chelating complexes with surface metallic atoms, showcasing the potential for this compound derivatives in corrosion inhibition applications (Verma et al., 2020).

Biomass Conversion to Furan Derivatives

Research into converting plant biomass into furan derivatives highlights the potential of using similar carboxylic acid compounds as intermediates or catalysts in the synthesis of bio-based polymers, fuels, and functional materials. This area is of particular interest for sustainable chemistry and the development of green technologies (Chernyshev et al., 2017).

Environmental and Biodegradability Studies

The study of perfluoroalkyl sulfonic and carboxylic acids, including compounds with similar structures, is critical in understanding their environmental fate, levels, and patterns in waters and wastewaters. These studies provide insights into the treatment methods and risk assessments of persistent organic pollutants (Rayne et al., 2009).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid involves the introduction of a methoxy group, a trifluoromethyl group, and a carboxylic acid group onto a pyridine ring.", "Starting Materials": [ "2,6-dimethoxypyridine", "trifluoroacetic acid", "sodium hydroxide", "carbon dioxide", "methyl iodide", "palladium catalyst", "copper(I) iodide", "potassium carbonate", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Methylation of 2,6-dimethoxypyridine with methyl iodide and a palladium catalyst to form 5-methoxy-2,6-dimethylpyridine.", "Step 2: Trifluoromethylation of 5-methoxy-2,6-dimethylpyridine with trifluoroacetic acid and copper(I) iodide to form 5-methoxy-6-(trifluoromethyl)pyridine.", "Step 3: Oxidation of 5-methoxy-6-(trifluoromethyl)pyridine with hydrogen peroxide and acetic acid to form 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid.", "Step 4: Neutralization of 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid with sodium hydroxide and carbon dioxide to form the final product." ] } | |

| 1806497-13-1 | |

Molekularformel |

C8H6F3NO3 |

Molekulargewicht |

221.1 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.